Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO5S It is a piperidine derivative, characterized by the presence of a benzyl group, a piperidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine nucleophile would yield a piperidine derivative with an amine group replacing the methylsulfonyl group.
Scientific Research Applications
Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The methylsulfonyl group is particularly important for its binding affinity and specificity, as it can form strong interactions with target molecules through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of the methylsulfonyl group.
Benzyl 4-oxopiperidine-1-carboxylate: Contains a ketone group in place of the methylsulfonyl group.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar structure but with a tert-butyl group instead of the benzyl group
Uniqueness
Benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the methylsulfonyl group contributes to its reactivity and binding affinity in biological systems .
Properties
Molecular Formula |
C16H23NO5S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
benzyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO5S/c1-23(19,20)22-12-9-14-7-10-17(11-8-14)16(18)21-13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3 |
InChI Key |
UMMDBTDPLDEQQK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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